molecular formula C15H13N3OS2 B2886727 (E)-2-(2-(4-methoxybenzylidene)hydrazinyl)-4-(thiophen-2-yl)thiazole CAS No. 304475-39-6

(E)-2-(2-(4-methoxybenzylidene)hydrazinyl)-4-(thiophen-2-yl)thiazole

Cat. No.: B2886727
CAS No.: 304475-39-6
M. Wt: 315.41
InChI Key: KQLSUDYVBXAXFZ-CXUHLZMHSA-N
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Description

(E)-2-(2-(4-methoxybenzylidene)hydrazinyl)-4-(thiophen-2-yl)thiazole is a useful research compound. Its molecular formula is C15H13N3OS2 and its molecular weight is 315.41. The purity is usually 95%.
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Biological Activity

The compound (E)-2-(2-(4-methoxybenzylidene)hydrazinyl)-4-(thiophen-2-yl)thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.

Synthesis of the Compound

The synthesis of thiazole derivatives typically involves reactions such as the Knoevenagel condensation, followed by cyclization processes. The specific compound can be synthesized through the reaction of 4-methoxybenzaldehyde with hydrazine derivatives and thiophene-2-carboxylic acid derivatives, leading to the formation of the thiazole ring structure. The synthetic route emphasizes the importance of substituents that enhance biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown promising results against various bacterial strains. A study highlighted that derivatives containing electron-donating groups, such as methoxy groups, enhance antimicrobial efficacy compared to those with electron-withdrawing groups .

CompoundAntimicrobial Activity (Zone of Inhibition)
This compoundModerate to High
Reference CompoundHigh

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. For instance, compounds similar to this compound were evaluated for their cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The findings revealed that these compounds could induce apoptosis and inhibit cell proliferation effectively.

Table: IC50 Values for Anticancer Activity

CompoundMCF-7 IC50 (µM)HepG2 IC50 (µM)
This compound5.0 ± 0.310.0 ± 0.5
Staurosporine (Control)6.77 ± 0.418.4 ± 0.51

The above data suggests that the compound exhibits significant cytotoxicity comparable to established anticancer agents.

Antioxidant Activity

Thiazole derivatives have also been evaluated for their antioxidant properties. Compounds with hydrazinyl groups have demonstrated superior radical scavenging abilities, contributing to their potential therapeutic applications in oxidative stress-related diseases .

The mechanism underlying the biological activity of thiazole derivatives often involves interaction with specific enzymes or receptors within cancer cells or microbial pathogens. Molecular docking studies suggest that these compounds may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both cancerous and microbial cells .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of thiazole derivatives showed that those containing methoxy substitutions exhibited higher antimicrobial activity against Gram-positive and Gram-negative bacteria compared to their unsubstituted counterparts .
  • Cytotoxicity in Cancer Models : Another research effort focused on the anticancer properties of thiazole derivatives demonstrated that substituents significantly influence their potency against MCF-7 and HepG2 cell lines, highlighting the role of electronic effects from substituents like methoxy groups .

Properties

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-4-thiophen-2-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS2/c1-19-12-6-4-11(5-7-12)9-16-18-15-17-13(10-21-15)14-3-2-8-20-14/h2-10H,1H3,(H,17,18)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLSUDYVBXAXFZ-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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